N(6)-Methyl-3'-deoxy-5'-adenylic acid is a modified nucleotide derivative of adenosine, characterized by a methyl group at the N(6) position of the adenine base and a deoxygenation at the 3' position of the ribose sugar. Its molecular formula is with a molecular weight of 345.25 g/mol. This compound plays a significant role in various biochemical processes and has garnered attention for its potential applications in scientific research.
N(6)-Methyl-3'-deoxy-5'-adenylic acid is classified under nucleotides, specifically as a derivative of adenosine monophosphate. It is sourced from chemical synthesis processes that modify natural nucleotides to enhance their properties for research purposes. The compound is cataloged under CAS number 4362-94-1 and is available through various chemical suppliers .
The synthesis of N(6)-Methyl-3'-deoxy-5'-adenylic acid typically involves multiple synthetic steps:
The molecular structure of N(6)-Methyl-3'-deoxy-5'-adenylic acid features:
The compound's structural representation can be described by its SMILES notation: Nc1ncnc2c1ncn2[C@@H]3O[C@H](COP(=O)(O)O)[C@@H](O)[C@H]3O
.
N(6)-Methyl-3'-deoxy-5'-adenylic acid can participate in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes:
The mechanism of action for N(6)-Methyl-3'-deoxy-5'-adenylic acid involves its interaction with specific proteins and enzymes within cellular pathways. The methylation at the N(6) position enhances binding affinity to RNA-binding proteins, influencing RNA stability, translation efficiency, and splicing processes. Additionally, the deoxygenation at the 3' position alters the structural conformation of the nucleotide, impacting its recognition by cellular machinery involved in nucleic acid metabolism .
Key physical properties include:
Chemical properties include:
Relevant analytical data includes:
N(6)-Methyl-3'-deoxy-5'-adenylic acid has several applications in scientific research:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7